3-Bromo-2-(4-methoxy-benzyloxy)-n,n-dimethyl-benzenesulfonamide
CAS No.:
Cat. No.: VC13699123
Molecular Formula: C16H18BrNO4S
Molecular Weight: 400.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18BrNO4S |
|---|---|
| Molecular Weight | 400.3 g/mol |
| IUPAC Name | 3-bromo-2-[(4-methoxyphenyl)methoxy]-N,N-dimethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C16H18BrNO4S/c1-18(2)23(19,20)15-6-4-5-14(17)16(15)22-11-12-7-9-13(21-3)10-8-12/h4-10H,11H2,1-3H3 |
| Standard InChI Key | KORVFDCFADOABK-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)C1=C(C(=CC=C1)Br)OCC2=CC=C(C=C2)OC |
| Canonical SMILES | CN(C)S(=O)(=O)C1=C(C(=CC=C1)Br)OCC2=CC=C(C=C2)OC |
Introduction
Chemical Structure and Molecular Properties
Molecular Formula and Weight
3-Bromo-2-(4-methoxy-benzyloxy)-N,N-dimethyl-benzenesulfonamide has the molecular formula C₁₆H₁₈BrNO₄S and a molecular weight of 400.3 g/mol. The IUPAC name, 3-bromo-2-[(4-methoxyphenyl)methoxy]-N,N-dimethylbenzenesulfonamide, reflects its substitution pattern: a bromine atom at position 3, a 4-methoxybenzyloxy group at position 2, and a dimethylsulfonamide group attached to the benzene ring.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈BrNO₄S |
| Molecular Weight | 400.3 g/mol |
| IUPAC Name | 3-bromo-2-[(4-methoxyphenyl)methoxy]-N,N-dimethylbenzenesulfonamide |
| SMILES | CN(C)S(=O)(=O)C1=C(C(=CC=C1)Br)OCC2=CC=C(C=C2)OC |
| PubChem Compound ID | 134128813 |
| Exact Mass | 399.01 g/mol |
The compound’s SMILES string (CN(C)S(=O)(=O)C1=C(C(=CC=C1)Br)OCC2=CC=C(C=C2)OC) encodes its connectivity: a benzenesulfonamide core with a bromine atom, a methoxybenzyloxy group, and two methyl groups attached to the sulfonamide nitrogen.
Structural Features and Electronic Properties
The bromine atom at position 3 introduces steric bulk and polarizability, facilitating electrophilic substitution or transition metal-catalyzed coupling reactions. The 4-methoxybenzyloxy group contributes electron-donating effects via the methoxy substituent, which stabilizes adjacent positive charges or radicals during reactions. The N,N-dimethylsulfonamide group enhances solubility in polar aprotic solvents and may participate in hydrogen bonding or electrostatic interactions in biological systems.
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis of 3-bromo-2-(4-methoxy-benzyloxy)-N,N-dimethyl-benzenesulfonamide typically involves sequential functionalization of a benzene ring. A plausible route includes:
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Sulfonation: Introduction of the sulfonamide group via reaction of benzenesulfonyl chloride with dimethylamine.
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Bromination: Electrophilic bromination at position 3 using bromine (Br₂) in the presence of a Lewis acid catalyst such as FeBr₃.
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Etherification: Attachment of the 4-methoxybenzyloxy group through a Williamson ether synthesis, involving reaction of a phenolic oxygen with 4-methoxybenzyl chloride under basic conditions.
Each step requires precise control of temperature, solvent (e.g., dichloromethane for sulfonation), and stoichiometry to avoid side reactions such as over-bromination or hydrolysis of the sulfonamide.
Reaction Mechanisms and Reactivity
The compound’s functional groups enable diverse transformations:
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Nucleophilic Aromatic Substitution: The bromine atom at position 3 can be displaced by nucleophiles (e.g., amines, alkoxides) under heating or microwave irradiation.
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Suzuki-Miyaura Coupling: The bromine serves as a leaving group in palladium-catalyzed cross-coupling reactions with boronic acids, enabling the introduction of aryl or alkenyl groups.
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Oxidation/Reduction: The methoxybenzyloxy group may undergo cleavage under acidic or reductive conditions (e.g., H₂/Pd-C), yielding a phenol derivative.
Industrial and Research Applications
Chemical Intermediate
This compound is valued in synthetic chemistry for constructing complex molecules via stepwise functionalization. For example, its bromine atom allows diversification through cross-coupling, while the sulfonamide group can be modified to introduce solubility-enhancing or targeting moieties.
Analytical and Material Science Uses
In material science, sulfonamide-containing compounds are employed as monomers in polymer synthesis or as ligands in catalytic systems. The methoxybenzyloxy group’s UV activity (λmax ≈ 270 nm) also makes this compound suitable for HPLC analysis or fluorescent tagging.
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